3-Pyridinecarboxylic acid, 4-[2-(trifluoromethyl)phenyl]- - 1261939-01-8

3-Pyridinecarboxylic acid, 4-[2-(trifluoromethyl)phenyl]-

Catalog Number: EVT-3364443
CAS Number: 1261939-01-8
Molecular Formula: C13H8F3NO2
Molecular Weight: 267.20 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Although specific synthesis protocols for 4-(2-Trifluoromethylphenyl)nicotinic acid were not identified in the provided papers, similar compounds suggest possible synthetic routes. One potential approach could involve a Suzuki coupling reaction. This reaction typically utilizes a palladium catalyst to couple a boronic acid derivative of 2-trifluoromethylphenyl with a halogenated nicotinic acid derivative. []

Molecular Structure Analysis
  • Metal coordination: The nitrogen of the pyridine ring and the oxygen atoms of the carboxylic acid group can act as potential binding sites for metal ions, leading to coordination complexes. [, ]
Physical and Chemical Properties Analysis
  • Acidity: The carboxylic acid group renders it acidic, and the electron-withdrawing nature of the trifluoromethylphenyl group could enhance its acidity compared to unsubstituted nicotinic acid. []
Applications
  • Medicinal chemistry: As a building block for developing novel pharmaceuticals, especially those targeting nAChRs or pathways influenced by nicotinic acid. [, ]
  • Materials science: Its ability to form coordination complexes with metal ions could be exploited in designing metal-organic frameworks (MOFs) or other advanced materials. [, ]

1,4-Dihydro-2,6-dimethyl-4-(2-trifluoromethylphenyl)-3,5-pyridinedicarboxylic acid diethyl ester

  • Compound Description: 1,4-Dihydro-2,6-dimethyl-4-(2-trifluoromethylphenyl)-3,5-pyridinedicarboxylic acid diethyl ester is an antihypertensive drug. Studies in rats, dogs, and squirrel monkeys revealed that this compound undergoes aromatization, hydrolysis of its ester groups, and oxidation of a ring methyl and an ethyl group during metabolism [].

Alkyl 6-methyl-4-(2-trifluoromethylphenyl)-1,2,3,4-tetrahydro-2H-pyrimidine-2-one-5-carboxylates

  • Compound Description: This series of compounds, featuring various alkyl groups (Me, Et, i-Pr, i-Bu) at the 5-carboxylate position, were synthesized and evaluated for their calcium channel modulation properties []. They were found to be less potent calcium channel antagonists compared to the reference drug nifedipine.

Alkyl 6-methyl-3-nitro-4-(2-trifluoromethylphenyl)-1,2,3,4-tetrahydro-2H-pyrimidine-2-one-5-carboxylates

  • Compound Description: Synthesized from their corresponding non-nitrated analogs, these alkyl esters (Me, Et, i-Pr, i-Bu) incorporated a nitro group at the 3-position of the tetrahydropyrimidine-2-one core. They exhibited weaker calcium channel antagonist activity compared to nifedipine and showed varied effects on cardiac contractile force [].

(1S,2R-((3-Bromophenethyl)amino)-N-(4-chloro-2-trifluoromethylphenyl)cyclohexane-1-sulfonamide)

  • Compound Description: This compound displayed significant antifungal activity against Botrytis cinerea, attributed to its disruption of cell membrane integrity []. This mechanism of action was supported by observations of increased cell membrane permeability, sugar leakage, and morphological damage in treated fungal cells.

(S)-6-(((3-Fluoro-4-(trifluoromethoxy)phenyl)(3-fluoropyridin-2-yl)methyl)carbamoyl)nicotinic acid (AMG 333)

  • Compound Description: AMG 333 is a potent and highly selective antagonist of the transient receptor potential melastatin 8 (TRPM8) channel []. This compound was developed as a clinical candidate for the treatment of migraine, targeting the TRPM8 channel in sensory neurons implicated in migraine pathogenesis.

1-Methylnicotinamide (MNA)

  • Compound Description: MNA is a key metabolite of nicotinic acid and a potential contributor to its vasoprotective properties []. In a study using apolipoprotein E/low-density lipoprotein receptor-deficient mice, MNA demonstrated significant antiatherosclerotic effects comparable to nicotinic acid, suggesting its potential as a therapeutic target for cardiovascular diseases.

4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic acid (Bexarotene)

  • Relevance: Bexarotene is grouped under the same chemical category of RXR agonists as 4-(2-trifluoromethylphenyl)nicotinic acid analogs []. Both Bexarotene and the target compound's analogs target the RXR, indicating a shared mechanism of action and potential for overlapping therapeutic applications.

6-(Ethyl(5,5,8,8-tetrahydronaphthalen-2-yl)amino)nicotinic acid (NEt-TMN)

  • Compound Description: NEt-TMN serves as a basis for designing potential RXR-selective agonists []. Structural modifications of NEt-TMN aim to improve its biological selectivity and potency compared to existing RXR agonists like Bexarotene, exploring its potential therapeutic applications.
  • Relevance: NEt-TMN and analogs of 4-(2-trifluoromethylphenyl)nicotinic acid fall under the same category of RXR agonists []. This shared target and the exploration of structural modifications for enhanced selectivity and potency suggest potential overlaps in their therapeutic applications and mechanisms of action.

(S)-6-(3-cyclopentyl-2-(4-(trifluoromethyl)-1H-imidazol-1-yl)propanamido)nicotinic acid

  • Compound Description: This compound is a potent and hepatoselective glucokinase activator identified as a clinical candidate for treating type 2 diabetes mellitus []. Its design aimed to achieve liver-specific activation of glucokinase, minimizing the risk of hypoglycemia associated with systemic glucokinase activators.

Properties

CAS Number

1261939-01-8

Product Name

3-Pyridinecarboxylic acid, 4-[2-(trifluoromethyl)phenyl]-

IUPAC Name

4-[2-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid

Molecular Formula

C13H8F3NO2

Molecular Weight

267.20 g/mol

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)11-4-2-1-3-9(11)8-5-6-17-7-10(8)12(18)19/h1-7H,(H,18,19)

InChI Key

HBBNTAUUONDZRE-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=C(C=NC=C2)C(=O)O)C(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=NC=C2)C(=O)O)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.